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Introduction to Astragaloside II

Astragaloside II (AS-II) is a prominent cycloartane-type triterpene saponin extracted from the traditional

medicinal herb Astragalus membranaceus (Huang Qi), which has been extensively used in traditional Chinese

medicine for its immunomodulatory and tonic properties [1] [2]. As one of the primary bioactive constituents

of Radix Astragali, AS-II has gained significant attention in recent years for its diverse pharmacological

activities and potential therapeutic applications in various disease conditions, including inflammatory bowel

disease, demyelinating neurological disorders, diabetic nephropathy, and immune dysfunction [1] [3] [4]. The

compound's chemical structure features a characteristic cycloartane skeleton with sugar moieties attached, which

contributes to its biological activity and solubility properties. With an increasing body of preclinical evidence

supporting its multi-target mechanisms of action, AS-II has emerged as a promising candidate for drug

development, particularly in conditions where current therapeutic options remain limited or primarily

symptomatic [3].

Comprehensive Therapeutic Activities
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AS-II demonstrates significant efficacy in promoting intestinal epithelial repair in inflammatory bowel disease

(IBD) models. In human intestinal Caco-2 cells, AS-II (0.1 μM) enhanced scratch wound closure by

approximately 37% compared to controls and increased cell proliferation by 22% at the same concentration [1].

The healing effects were mediated through augmented L-arginine uptake (104.73 ± 3.90 pmol/mg protein/min

at 6 hours compared to control) via upregulation of cationic amino acid transporters CAT1 and CAT2 protein

levels [1]. Furthermore, AS-II activated the mTOR signaling pathway, increasing phosphorylation of mTOR

(1.44 ± 0.02 fold-increase), S6K, and 4E-BP1, resulting in enhanced protein synthesis [1]. These effects were

substantially suppressed by lysine (a competitive inhibitor of CATs) and rapamycin (an mTORC1 inhibitor),

confirming the involvement of these pathways. In a murine TNBS-induced colitis model, AS-II treatment

attenuated weight loss (improved from 85.75% to 94.85% of initial body weight) and reduced inflammatory

markers including myeloperoxidase activity [1].

Demyelinating Neurological Diseases

In a groundbreaking 2025 study, AS-II demonstrated remarkable remyelination capacity in models of

demyelinating diseases such as multiple sclerosis and neuromyelitis optica [3]. Unlike current

immunomodulatory treatments, AS-II directly promotes myelin regeneration by facilitating oligodendrocyte

precursor cell (OPC) differentiation through the p75NTR receptor-mediated β-catenin/Id2/MBP signaling axis

[3]. Mechanistically, AS-II directly binds to p75NTR at specific residues (Pro253, Ser257), stabilizing its

structure and promoting downstream signaling that ultimately enhances myelin basic protein (MBP) expression

and myelin sheath formation [3]. In both cuprizone and experimental autoimmune encephalomyelitis (EAE)

models, AS-II treatment improved neurobehavioral outcomes, increased oligodendrocyte production, and

enhanced myelin integrity. Crucially, in p75NTR knockout mice, AS-II failed to restore myelin or neural

function, confirming the essential nature of this receptor for its mechanism of action [3].

Diabetic Nephropathy and Podocyte Protection

In streptozotocin (STZ)-induced diabetic rats, AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated

albuminuria and renal histopathology, while reducing podocyte foot process effacement and apoptosis [4] [5].

The nephroprotective effects were mediated through the amelioration of mitochondrial dysfunction via

regulation of mitochondrial dynamics proteins (Mfn2, Fis1) and enhancement of mitophagy through the

PINK1/Parkin pathway [4]. AS-II also activated the Nrf2-mediated antioxidative response by decreasing

Keap1 protein levels, thereby reducing oxidative stress in diabetic podocytes [4]. These findings highlight the
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potential of AS-II in addressing the multifaceted pathophysiology of diabetic nephropathy, particularly in

preserving podocyte integrity and mitochondrial function under hyperglycemic conditions.

Immunomodulation and T-Cell Activation

AS-II exhibits potent immunomodulatory activity by enhancing T-cell activation through regulation of CD45

protein tyrosine phosphatase (CD45 PTPase) activity [2] [6]. At concentrations of 10-30 nM, AS-II significantly

enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation [2].

Furthermore, AS-II (30 nM) promoted Th1 cytokine production, increasing IL-2 and IFN-γ secretion while

upregulating mRNA levels of IFN-γ and T-bet in primary splenocytes [2]. The compound also promoted the

expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation [2].

Mechanistically, AS-II (100 nM) promoted CD45-mediated dephosphorylation of LCK (Tyr505), a key step in

T-cell receptor signaling activation, which could be blocked by a specific CD45 PTPase inhibitor [2]. In

cyclophosphamide-induced immunosuppressed mice, oral administration of AS-II (50 mg/kg) restored the

proliferation of splenic T cells and the production of IFN-γ and IL-2, demonstrating its potential in

immunodeficiency conditions [2].

Table 1: Summary of Key Pharmacological Activities of Astragaloside II

Therapeutic Area Model System Key Effects Mechanisms
Effective
Concentrations/Doses

Inflammatory
Bowel Disease

Human Caco-2
cells; TNBS-

induced murine
colitis

Enhanced
wound closure

(37%);
Increased cell

proliferation
(22%);

Attenuated
weight loss

↑ L-arginine
uptake; ↑

CAT1/CAT2; ↑
mTOR/S6K/4E-

BP1
phosphorylation

0.1 μM (in vitro); Not
specified (in vivo) [1]

Demyelinating
Diseases

Cuprizone and EAE
models; OPC

cultures

Improved
neurobehavioral

outcomes;
Enhanced

remyelination;

p75NTR binding
(Pro253,

Ser257); ↓ β-
catenin/Id2/MBP

signaling

Not specified [3]
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Therapeutic Area Model System Key Effects Mechanisms
Effective
Concentrations/Doses

Increased OL
production

Diabetic
Nephropathy

STZ-induced
diabetic rats

Ameliorated
albuminuria;

Reduced
podocyte

apoptosis;
Improved

mitochondrial
function

↑ Mfn2; ↓ Fis1; ↑
PINK1/Parkin; ↑

Nrf2; ↓ Keap1

3.2-6.4 mg·kg⁻¹·d⁻¹ (9
weeks) [4] [5]

Immunomodulation Mouse
splenocytes/T cells;

Cyclophosphamide-
induced

immunosuppression

Enhanced T-cell
proliferation; ↑

IL-2, IFN-γ; ↑
CD25/CD69

expression

CD45 PTPase
activation; ↓

LCK (Tyr505)
phosphorylation

10-100 nM (in vitro); 50
mg/kg (in vivo) [2] [6]

Molecular Mechanisms and Signaling Pathways

AS-II exerts its diverse pharmacological effects through modulation of multiple signaling pathways across

different tissue and disease contexts. The compound demonstrates a remarkable ability to interact with specific

molecular targets, initiating cascades of intracellular events that ultimately lead to its therapeutic effects [1] [3]

[2].

In intestinal epithelial cells, AS-II enhances L-arginine uptake through upregulation of cationic amino acid

transporters CAT1 and CAT2, leading to subsequent activation of the mTOR pathway [1]. This activation results

in phosphorylation of downstream targets S6K and 4E-BP1, enhancing protein synthesis and cellular

proliferation essential for wound healing [1]. The dependence on L-arginine transport was confirmed through

inhibition experiments with lysine, while the crucial role of mTOR signaling was verified using rapamycin,

which effectively reversed the promotive effects of AS-II on wound closure and protein synthesis [1].

In neurological contexts, AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at specific amino

acid residues (Pro253, Ser257), triggering a signaling cascade that involves modulation of the β-
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catenin/Id2/MBP axis [3]. This pathway ultimately leads to enhanced differentiation of oligodendrocyte

precursor cells into mature oligodendrocytes capable of producing myelin basic protein (MBP) and forming

functional myelin sheaths around axons [3]. The essential nature of p75NTR for this mechanism was

definitively established through experiments with p75NTR knockout mice, in which AS-II completely lost its

remyelination efficacy [3].

In diabetic nephropathy, AS-II preserves podocyte function through regulation of mitochondrial dynamics and

enhancement of mitophagy [4]. The compound modulates the balance between mitochondrial fusion and fission

proteins, increasing Mfn2 while decreasing Fis1, thereby reducing excessive mitochondrial fragmentation [4].

Simultaneously, AS-II activates the PINK1/Parkin pathway for targeted clearance of damaged mitochondria

while stimulating the Nrf2-mediated antioxidative response through disruption of the Keap1-Nrf2 interaction,

resulting in reduced oxidative stress [4].

For immunomodulation, AS-II enhances T-cell activation through regulation of CD45 protein tyrosine

phosphatase activity, which promotes dephosphorylation of LCK at Tyr505, a critical step in T-cell receptor

signaling initiation [2] [6]. This mechanism leads to enhanced T-cell proliferation, cytokine production

(particularly IL-2 and IFN-γ), and expression of activation markers CD25 and CD69, ultimately boosting T-cell-

mediated immune responses [2].

Graphviz diagram: Molecular signaling pathways of Astragaloside II
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Molecular signaling pathways of Astragaloside II across different therapeutic applications

Experimental Protocols and Methodologies
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In Vitro Models and Assays

Intestinal Epithelial Repair Studies: For investigation of IBD-related mechanisms, human intestinal epithelial

Caco-2 cells were maintained in appropriate culture conditions [1]. Cell proliferation was assessed using

standard colorimetric or fluorometric assays after treatment with varying concentrations of AS-II (0.01, 0.1, and

1 μM) [1]. Scratch wound closure assays were performed by creating a linear scratch in confluent cell

monolayers, followed by treatment with AS-II and monitoring closure over 48 hours using time-lapse

microscopy [1]. L-arginine uptake was measured using radioactive or fluorescent-labeled L-arginine, with

uptake calculated as pmol/mg protein/min [1]. Protein expression of CAT1, CAT2, and components of the

mTOR pathway (mTOR, S6K, 4E-BP1) along with their phosphorylated forms were analyzed by western

blotting with specific antibodies [1]. To confirm mechanism specificity, inhibitors including lysine (competitive

inhibitor of CATs) and rapamycin (mTORC1 inhibitor) were employed in pretreatment protocols [1].

Immunomodulation Studies: Primary splenocytes and T-cells were isolated from BALB/c and C57BL/6 mice

(6-8 weeks old) [2] [6]. Cell proliferation was measured using [3H]-thymidine incorporation assays after

stimulation with ConA, alloantigen, or anti-CD3 in the presence or absence of AS-II (10-100 nM) [2]. Cytokine

production (IL-2, IFN-γ) was quantified using ELISA, while mRNA expression of IFN-γ and T-bet was

analyzed by RT-PCR [2]. Surface activation markers (CD25, CD69) on CD4+ T-cells were assessed by flow

cytometry after staining with fluorescent-labeled antibodies [2]. CD45 PTPase activity was measured using a

colorimetric assay with pNPP/OMFP as substrates, monitoring absorbance at 410/490 nm [2]. For mechanism

confirmation, a specific CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-

propionamide) was utilized [2].

Remyelination Studies: Oligodendrocyte precursor cells (OPCs) were cultured and induced to differentiate in

the presence or absence of AS-II [3]. The direct binding target of AS-II was identified using drug affinity

responsive target stability (DARTS) mass spectrometry, cellular thermal shift assay (CETSA), and surface

plasmon resonance (SPR) assays, which confirmed p75NTR as the molecular target with specific binding

residues (Pro253, Ser257) [3]. Differentiation was assessed by monitoring myelin basic protein (MBP)

expression through immunocytochemistry and western blotting [3].

In Vivo Models and Evaluation Methods

TNBS-Induced Colitis Model: Colitis was induced in mice by administration of 2,4,6-trinitrobenzene sulfonic

acid (TNBS) [1]. AS-II was administered at specified doses, with disease activity monitored through body
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weight changes, colon length measurements, and histological evaluation [1]. Inflammatory response was

assessed by measuring myeloperoxidase (MPO) activity in intestinal tissues [1].

Diabetic Nephropathy Model: Diabetes was induced in Sprague-Dawley rats (200-250 g) by a single

intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg [4] [5]. Rats with blood glucose levels >16.7

mmol/L were considered diabetic and treated with AS-II (3.2 or 6.4 mg·kg⁻¹·d⁻¹) or vehicle for 9 weeks [4].

Renal function was assessed by measuring urinary albumin/creatinine ratio (ACR) and biochemical parameters

[4]. Kidney histopathology was evaluated through hematoxylin and eosin (H&E) and periodic acid-Schiff

(PAS) staining [4]. Podocyte apoptosis was assessed by TUNEL assay, while podocyte foot process

effacement was examined by electron microscopy [4]. Expression of mitochondrial dynamics-related proteins

(Mfn2, Fis1), autophagy-related proteins (P62, LC3), and components of the Nrf2/PINK1 pathway were

analyzed by immunohistochemistry, western blot, and real-time PCR [4].

Demyelination Models: Two established models were employed: cuprizone-induced demyelination and

experimental autoimmune encephalomyelitis (EAE) [3]. AS-II was administered at specified doses, and

neurobehavioral outcomes were evaluated using appropriate scoring systems [3]. Myelin integrity was

assessed by luxol fast blue staining and electron microscopy, while oligodendrocyte production was quantified

by immunohistochemistry for specific markers [3]. The critical role of p75NTR was confirmed using p75NTR

knockout mice [3].

Immunosuppression Model: Immunosuppression was induced in mice by injection of cyclophosphamide

(CTX) at 80 mg/kg [2]. AS-II (50 mg/kg) was administered orally, and immune function recovery was

assessed by measuring splenic T-cell proliferation and cytokine production (IL-2, IFN-γ) [2].

Quantitative Data and Efficacy Metrics

Table 2: Quantitative Efficacy Metrics of Astragaloside II in Preclinical Models

Parameter
Experimental
System

Control
Values

AS-II Treated
Values

Change Citation

Cell Proliferation Caco-2 cells 1.00

(baseline)

1.22 ± 0.03 (0.1

μM)

+22% [1]
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Parameter
Experimental
System

Control
Values

AS-II Treated
Values

Change Citation

Scratch Wound
Closure

Caco-2 cells

(48h)

30.77 ±

2.13%

42.17 ± 1.42%

(0.1 μM)

+37% [1]

L-arginine Uptake Caco-2 cells (6h) Baseline 104.73 ± 3.90

pmol/mg
protein/min

Significant

increase

[1]

mTOR
Phosphorylation

Caco-2 cells (1h) 1.00
(baseline)

1.44 ± 0.02 fold-
increase

+44% [1]

Body Weight
Maintenance

TNBS-colitis
mice

85.75 ±
2.54%

94.85 ± 1.78% +9.1%
improvement

[1]

Urinary ACR STZ-diabetic rats Elevated in
diabetes

Significantly
reduced

Improvement [4]

T-cell Proliferation Mouse
splenocytes

(+ConA)

Baseline Significantly
enhanced (10-30

nM)

Dose-
dependent

increase

[2]

IL-2 Production Mouse

splenocytes

Baseline Significantly

increased (30
nM)

Substantial

increase

[2]

IFN-γ Production Mouse
splenocytes

Baseline Significantly
increased (30

nM)

Substantial
increase

[2]

Therapeutic Potential and Future Directions

The accumulating preclinical evidence positions Astragaloside II as a promising multi-target therapeutic

candidate with potential applications in several challenging clinical areas [1] [3] [4]. In inflammatory bowel

disease, AS-II addresses the crucial aspect of epithelial barrier restoration, which represents a therapeutic gap

in current IBD management that primarily focuses on immunosuppression rather than promoting healing [1]. For

demyelinating neurological diseases, AS-II's direct remyelination capacity distinguishes it from available
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treatments that primarily modulate immune responses without directly repairing existing damage [3]. This could

potentially address the progressive disability in multiple sclerosis that continues despite adequate

immunosuppression.

In diabetic nephropathy, AS-II's podocyte-protective effects and its action on mitochondrial function and

oxidative stress target fundamental pathophysiological mechanisms that are not adequately addressed by current

standard therapies like RAAS blockade [4]. Similarly, in immunomodulation, AS-II's specific enhancement of T-

cell function through CD45 activation offers a novel approach to immunodeficiency conditions that may

complement existing strategies [2] [6].

The future development of AS-II should focus on addressing several key areas: First, comprehensive ADMET

studies are needed to fully characterize its pharmacokinetic profile and potential toxicity. Second, formulation

optimization may be necessary to improve its bioavailability and tissue targeting. Third, well-designed clinical

trials are essential to translate these promising preclinical findings into human therapeutic applications.

Additionally, further exploration of its potential synergistic effects with existing therapeutics could open

avenues for combination therapies that might enhance efficacy while reducing side effects through dose

reduction of individual agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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